molecular formula C14H20N2O3 B1484400 Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2096987-31-2

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate

Cat. No.: B1484400
CAS No.: 2096987-31-2
M. Wt: 264.32 g/mol
InChI Key: PPUYMKVLQPLGDY-UHFFFAOYSA-N
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Description

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural similarity to other bioactive molecules.

Mechanism of Action

Target of Action

The primary target of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on neurological function .

Mode of Action

this compound interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The binding of the compound to these sites inhibits the function of the receptors, leading to changes in nerve impulse transmission .

Biochemical Pathways

It is known that the inhibition of cholinesterase receptors can affect various neurological pathways, potentially leading to changes in cognition, memory, and other neurological functions .

Pharmacokinetics

Like many other piperidine derivatives, it is likely to have good bioavailability and distribution throughout the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of cholinesterase receptors . This can lead to changes in nerve impulse transmission, potentially affecting various neurological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . This suggests that the compound’s action can be influenced by the pH of its environment .

Biochemical Analysis

Biochemical Properties

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase receptors, where the benzyl-piperidine group binds effectively to the catalytic site of the enzyme. This interaction involves key amino acids such as tryptophan 84, tryptophan 279, phenylalanine 330, and phenylalanine 331 . These interactions are crucial for the inhibition of cholinesterase activity, which has implications in the treatment of neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase receptors can lead to altered neurotransmitter levels, impacting neuronal communication and function . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition is achieved through the formation of stable complexes with the enzyme, preventing the breakdown of neurotransmitters such as acetylcholine . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Degradation products have been observed under specific conditions, which can influence its efficacy and safety . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biochemical activity. Additionally, it can influence metabolic flux and metabolite levels, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules involved in cellular signaling and gene expression, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl [4-(formyl)piperidin-3-yl]carbamate or Benzyl [4-(carboxyl)piperidin-3-yl]carbamate.

    Reduction: Benzyl [4-(hydroxymethyl)piperidin-3-yl]amine.

    Substitution: Various substituted benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Donepezil: Another cholinesterase inhibitor with a similar piperidine structure.

    Rivastigmine: A carbamate derivative used in the treatment of Alzheimer’s disease.

    Galantamine: An alkaloid with cholinesterase inhibitory activity.

Properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYMKVLQPLGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
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